

Application Notes and Protocols for Measuring Electrical Conductivity of Al-Cu Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;copper

Cat. No.: B14738455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the electrical conductivity of aluminum-copper (Al-Cu) alloys, a critical parameter for quality control, alloy identification, and assessment of heat treatment. Two primary non-destructive methods are detailed: the Four-Point Probe technique and the Eddy Current method.

Introduction

Aluminum-copper (Al-Cu) alloys, primarily the 2XXX series, are extensively used in aerospace, automotive, and structural applications where a high strength-to-weight ratio is critical. The electrical conductivity of these alloys is a key physical property that is highly sensitive to the alloy's composition, microstructure, and thermal history, including heat treatment and aging.[\[1\]](#) [\[2\]](#) Accurate measurement of electrical conductivity is therefore essential for:

- Alloy Sorting and Verification: Differentiating between various Al-Cu alloys.[\[3\]](#)[\[4\]](#)
- Heat Treatment Verification: Ensuring that the material has undergone the correct heat treatment process to achieve the desired mechanical properties.[\[3\]](#)[\[4\]](#)
- Detection of Material Degradation: Identifying effects of corrosion or heat damage.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Quality Control: Ensuring consistency and reliability of Al-Cu alloy components.

Principles of Measurement Techniques

Two widely accepted non-destructive methods for measuring the electrical conductivity of Al-Cu alloys are the Four-Point Probe method and the Eddy Current method.

Four-Point Probe Method

The four-point probe method is a direct and highly accurate technique for measuring resistivity, which is the inverse of conductivity.^[6] It utilizes four equally spaced, co-linear probes that make contact with the material's surface. A constant current is passed through the two outer probes, and the resulting voltage drop is measured across the two inner probes.^{[7][8]} This configuration minimizes the influence of contact resistance, leading to a more precise measurement of the bulk resistivity.^[8]

Eddy Current Method

The Eddy Current method is a contactless technique that uses electromagnetic induction to measure electrical conductivity.^[5] An alternating current in a probe coil generates a primary alternating magnetic field. When the probe is brought near a conductive material like an Al-Cu alloy, this magnetic field induces circulating currents within the material, known as eddy currents. These eddy currents, in turn, generate their own secondary magnetic field that opposes the primary field. The instrument detects the changes in the combined magnetic field, which are directly related to the electrical conductivity of the material.^[5] This method is rapid, requires minimal sample preparation, and is governed by standards such as ASTM E1004.^[3]
^{[4][5][9]}

Experimental Protocols

Protocol for Four-Point Probe Measurement

This protocol outlines the steps for measuring the electrical resistivity (and thus conductivity) of Al-Cu alloy samples using a four-point probe setup.

Materials and Equipment:

- Four-point probe measurement system (including current source and voltmeter)
- Al-Cu alloy sample with a flat, clean surface

- Micrometer for thickness measurement
- Isopropanol and lint-free wipes for cleaning

Procedure:

- Sample Preparation:
 - Ensure the Al-Cu alloy sample has a flat and smooth surface, free from any non-conductive coatings, oxides, or contaminants.
 - Clean the surface of the sample using isopropanol and a lint-free wipe.
 - Measure the thickness of the sample at several points using a micrometer and calculate the average thickness.
- Instrument Setup:
 - Turn on the four-point probe system, including the current source and voltmeter, and allow for a sufficient warm-up period as per the manufacturer's instructions.
 - Set the instrument to the 4-wire measurement mode.[\[10\]](#)
 - Select an appropriate current range based on the expected resistance of the sample. For highly conductive materials like Al-Cu alloys, a higher current may be necessary to obtain a measurable voltage drop.
- Measurement:
 - Carefully place the sample on the measurement stage, ensuring it is centered under the probe head.
 - Gently lower the probe head until all four probes make firm and simultaneous contact with the sample surface. The probes are typically spring-loaded to ensure consistent contact pressure.[\[7\]](#)
 - Apply the set current through the outer two probes.

- Record the voltage reading from the inner two probes. It is advisable to take multiple readings at different locations on the sample to ensure uniformity and calculate an average.
- Data Calculation:
 - Calculate the sheet resistance (R_s) using the measured voltage (V) and current (I), and a geometric correction factor (C). For a thin sheet where the thickness is much smaller than the probe spacing, the sheet resistance is given by:
 - $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
 - Calculate the bulk resistivity (ρ) by multiplying the sheet resistance by the sample thickness (t):
 - $\rho = R_s * t$
 - Calculate the electrical conductivity (σ) as the reciprocal of the resistivity:
 - $\sigma = 1 / \rho$
- Post-Measurement:
 - Turn off the current source.
 - Raise the probe head from the sample.
 - Power down the equipment as per the manufacturer's guidelines.

Protocol for Eddy Current Testing

This protocol is based on the principles outlined in ASTM E1004 for measuring the electrical conductivity of nonmagnetic metals like Al-Cu alloys.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)

Materials and Equipment:

- Eddy current conductivity meter with a suitable probe

- Certified conductivity standards of known values, bracketing the expected conductivity of the Al-Cu alloy
- Al-Cu alloy sample
- Thermometer
- Isopropanol and lint-free wipes

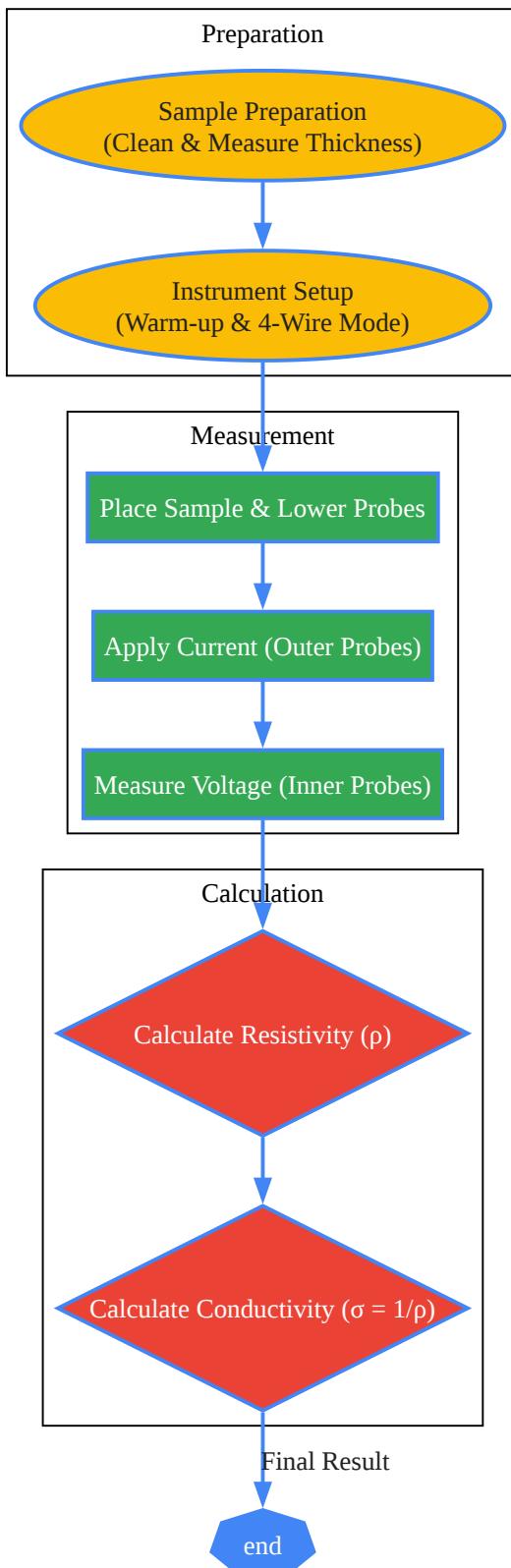
Procedure:

- Instrument and Sample Preparation:
 - Turn on the eddy current conductivity meter and allow it to stabilize according to the manufacturer's instructions.
 - Ensure the Al-Cu alloy sample and the conductivity standards are clean and at the same temperature. Place the standards in contact with the sample to allow for temperature equalization.
 - The surface of the sample should be free of any thick non-conductive coatings, though thin coatings may be permissible depending on the instrument's capabilities.[\[4\]](#)
- Calibration:
 - Select two certified conductivity standards with values that bracket the expected range of the Al-Cu alloy to be tested.
 - Follow the manufacturer's calibration procedure. This typically involves placing the probe on each standard and adjusting the instrument to read the known conductivity value of each standard.
- Measurement:
 - Place the probe firmly and perpendicularly on the surface of the Al-Cu alloy sample.
 - Record the electrical conductivity reading displayed by the instrument. The value is typically given in % IACS (International Annealed Copper Standard) or Mega Siemens per

meter (MS/m).

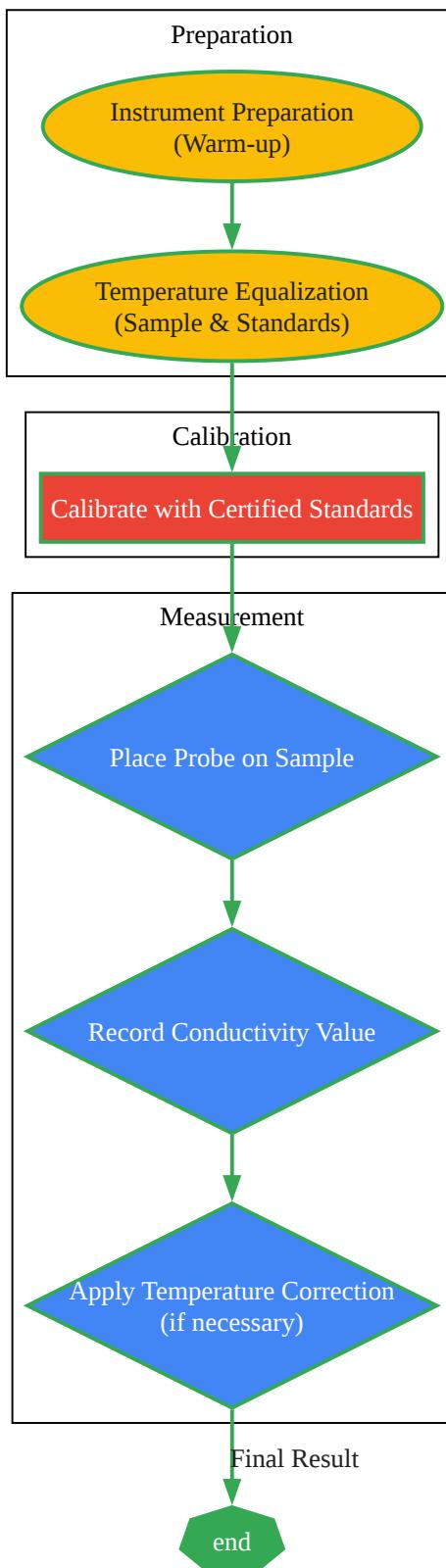
- Take measurements at several different locations on the sample to check for uniformity and obtain a representative average value.
- Temperature Correction:
 - Eddy current conductivity measurements are temperature-dependent. If the measurement temperature differs from the standard reference temperature (usually 20°C), a temperature correction may be necessary. Many modern instruments perform this correction automatically. If not, refer to the manufacturer's instructions or standard correction formulas.
- Post-Measurement:
 - Verify the instrument's calibration periodically by re-measuring the certified standards.
 - Power down the instrument as per the manufacturer's guidelines.

Data Presentation


The electrical conductivity of Al-Cu alloys is significantly influenced by the percentage of copper and the heat treatment (temper) of the alloy. The following table summarizes typical electrical conductivity values for various Al-Cu alloys.

Alloy Designation	Temper	Copper Content (wt%)	Electrical Conductivity (% IACS)	Electrical Conductivity (MS/m)
2011	T3	5.0 - 6.0	45	26.1
2014	O	3.9 - 5.0	50	29.0
T4	3.9 - 5.0	30	17.4	
T6	3.9 - 5.0	40	23.2	
2024	O	3.8 - 4.9	50	29.0
T3	3.8 - 4.9	30	17.4	
T4	3.8 - 4.9	30-40	17.4 - 23.2	
T6	3.8 - 4.9	38	22.0	
T81	3.8 - 4.9	38	22.0	
2219	O	5.8 - 6.8	44	25.5
T6	5.8 - 6.8	32	18.6	
T81	5.8 - 6.8	33	19.1	
T87	5.8 - 6.8	33	19.1	

Note: These are typical values and can vary based on the exact composition and processing of the material. % IACS stands for International Annealed Copper Standard, where 100% IACS is equivalent to 58 MS/m.[11]


Visualization of Experimental Workflows

Four-Point Probe Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Four-Point Probe Measurement.

Eddy Current Testing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Eddy Current Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eoxs.com [eoxs.com]
- 2. Alloying Elements Effects on Electrical Conductivity and Mechanical Properties of Newly Fabricated Al Based Alloys Produced by Conventional Casting Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. mgchemicals.com [mgchemicals.com]
- 7. umu.se [umu.se]
- 8. Four Point Probe Measurement Explained [suragus.com]
- 9. laboratuar.com [laboratuar.com]
- 10. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 11. elkamehr.com [elkamehr.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Electrical Conductivity of Al-Cu Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14738455#protocols-for-measuring-electrical-conductivity-of-al-cu-alloys>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com